molecular formula C12H14N2O B1425606 4-Methyl-2-(morpholin-4-yl)benzonitrile CAS No. 1251380-33-2

4-Methyl-2-(morpholin-4-yl)benzonitrile

Cat. No.: B1425606
CAS No.: 1251380-33-2
M. Wt: 202.25 g/mol
InChI Key: BKRFXPXORODWEZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by the presence of a morpholine ring attached to a benzonitrile moiety, with a methyl group at the 4-position of the benzene ring.

Scientific Research Applications

4-Methyl-2-(morpholin-4-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in material science for the development of polymers and other advanced materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(morpholin-4-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the benzonitrile core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., K₂CO₃), oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: Lacks the morpholine ring, making it less versatile in certain reactions.

    2-(Morpholin-4-yl)benzonitrile: Similar structure but without the methyl group, which can affect its reactivity and applications.

    4-Methyl-2-(piperidin-4-yl)benzonitrile:

Uniqueness

4-Methyl-2-(morpholin-4-yl)benzonitrile is unique due to the presence of both the morpholine ring and the methyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRFXPXORODWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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